molecular formula C13H30Br2N2 B1196666 Hexadimethrine Bromide CAS No. 9011-04-5

Hexadimethrine Bromide

Cat. No. B1196666
CAS RN: 9011-04-5
M. Wt: 374.2 g/mol
InChI Key: KZKAYEGOIJEWQB-UHFFFAOYSA-N
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Preparation Methods

Hexadimethrine bromide is synthesized through a series of chemical reactions involving the polymerization of specific monomers. The synthetic route typically involves the reaction of 1,5-dimethyl-1,5-diazaundecamethylene with hydrobromic acid to form the bromide salt. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired polymer .

For industrial production, this compound is prepared in large-scale reactors where the monomers are polymerized under controlled conditions. The product is then purified through various techniques such as filtration and crystallization to obtain a high-purity compound suitable for research and medical applications .

Chemical Reactions Analysis

Hexadimethrine bromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced using reducing agents to yield different reduced forms.

    Substitution: this compound can undergo substitution reactions where the bromide ions are replaced by other anions or functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hexadimethrine bromide has a wide range of applications in scientific research, including:

Mechanism of Action

Hexadimethrine bromide exerts its effects by neutralizing the charge repulsion between virions and sialic acid on the cell surface. This neutralization enhances the adsorption of the virus onto the target cell membranes, thereby increasing the efficiency of transduction. The compound also acts as an anti-heparin agent by neutralizing the negative charge of heparin, which interferes with its anticoagulant properties .

Comparison with Similar Compounds

Hexadimethrine bromide is unique in its ability to enhance transduction efficiency and act as an anti-heparin agent. Similar compounds include:

properties

IUPAC Name

1,3-dibromopropane;N,N,N',N'-tetramethylhexane-1,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2.C3H6Br2/c1-11(2)9-7-5-6-8-10-12(3)4;4-2-1-3-5/h5-10H2,1-4H3;1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKAYEGOIJEWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCCCN(C)C.C(CBr)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9011-04-5
Details Compound: 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer
Record name 1,3-Dibromopropane-N,N,N′,N′-tetramethyl-1,6-hexanediamine copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9011-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

374.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28728-55-4, 9011-04-5
Record name Hexadimethrine bromide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028728554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Polybrene
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Record name Hexadimethrine bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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